Phenol, 2-ethoxy-4-(2-propenyl)-

Description

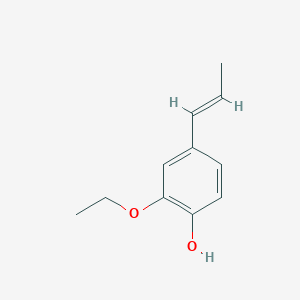

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-[(E)-prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,5-8,12H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITAIFOMEIPORB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-54-0 | |

| Record name | 4-Allyl-2-ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-allyl-2-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, 2-ethoxy-4-(2-propenyl)-, also known by its synonyms 4-allyl-2-ethoxyphenol and eugenyl ethyl ether, is an aromatic ether with applications in the flavor and fragrance industries. Its structural similarity to eugenol, a well-studied bioactive molecule, suggests potential for further investigation into its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological signaling pathways of its parent compound, eugenol.

Chemical and Physical Properties

The chemical and physical properties of Phenol, 2-ethoxy-4-(2-propenyl)- are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | Phenol, 2-ethoxy-4-(2-propenyl)- | |

| Synonyms | 4-allyl-2-ethoxyphenol, Eugenyl ethyl ether | |

| CAS Number | 1755-54-0 | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Sweet, herbaceous, tea-like, warm, and delicately spicy |

Table 2: Physical Properties

| Property | Value | Reference |

| Boiling Point | 112 °C at 6.5 Torr | |

| Density | 1.0375 g/cm³ at 25 °C | |

| Refractive Index | 1.567 | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Soluble in alcohol, miscible with oils, poorly soluble in propylene glycol | |

| pKa | 10.42 ± 0.18 (Predicted) |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)- is the Williamson ether synthesis, which involves the O-ethylation of eugenol.

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Ethyl iodide or diethyl sulfate

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Anhydrous acetone or ethanol as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve eugenol in the chosen solvent (e.g., anhydrous acetone).

-

Add a base (e.g., anhydrous potassium carbonate) to the solution. The molar ratio of eugenol to base should be approximately 1:1.5.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture. The molar ratio of eugenol to ethylating agent should be approximately 1:1.2.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Williamson Ether Synthesis:

Caption: Workflow for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)-.

Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~1.4 (t, 3H): Methyl protons of the ethoxy group.

-

~3.3 (d, 2H): Methylene protons of the allyl group attached to the aromatic ring.

-

~4.0 (q, 2H): Methylene protons of the ethoxy group.

-

~5.0-5.2 (m, 2H): Terminal vinyl protons of the allyl group.

-

~5.9 (m, 1H): Internal vinyl proton of the allyl group.

-

~5.5-6.0 (s, 1H): Phenolic hydroxyl proton (this peak may be broad and its position can vary; it will exchange with D₂O).

-

~6.7-6.9 (m, 3H): Aromatic protons.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~15: Methyl carbon of the ethoxy group.

-

~40: Methylene carbon of the allyl group.

-

~64: Methylene carbon of the ethoxy group.

-

~112-122: Aromatic and vinyl carbons.

-

~135-148: Quaternary aromatic carbons.

-

-

b) Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be placed between two NaCl or KBr plates.

-

Expected Absorption Bands (cm⁻¹):

-

~3400 (broad): O-H stretch of the phenolic hydroxyl group.

-

~3080: =C-H stretch of the aromatic ring and vinyl group.

-

~2980, 2870: C-H stretch of the alkyl groups.

-

~1640: C=C stretch of the allyl group.

-

~1610, 1510: C=C stretch of the aromatic ring.

-

~1230, 1040: C-O stretch of the ether and phenol.

-

~915, 995: Out-of-plane bending of the vinyl C-H bonds.

-

c) Mass Spectrometry (MS)

-

Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): m/z = 178.

-

Key Fragments: Loss of the ethyl group (m/z = 149), loss of the allyl group (m/z = 137), and other characteristic fragments from the cleavage of the ether and alkyl groups.

-

Biological Activity and Signaling Pathways (of Eugenol)

While specific studies on the signaling pathways of Phenol, 2-ethoxy-4-(2-propenyl)- are limited, the extensive research on its parent compound, eugenol, provides valuable insights into its potential biological activities. Eugenol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The ethyl ether derivative may exhibit similar, modified, or novel activities.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Eugenol has been reported to influence this pathway in various cell types.

MAPK/ERK Signaling Pathway Diagram:

Caption: Potential modulation of the MAPK/ERK pathway by eugenol.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Eugenol has been shown to inhibit this pathway in certain cancer cell lines.

PI3K/Akt Signaling Pathway Diagram:

Caption: Potential inhibition of the PI3K/Akt pathway by eugenol.

Conclusion

Phenol, 2-ethoxy-4-(2-propenyl)- is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While its own biological activity is an area ripe for further exploration, the known effects of its parent compound, eugenol, on key cellular signaling pathways such as MAPK/ERK and PI3K/Akt, provide a strong rationale for investigating the potential of this ethyl ether derivative in various therapeutic areas. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development.

Data Presentation: Physical and Chemical Properties

An In-Depth Technical Guide to the Physical Characteristics of 4-allyl-2-ethoxyphenol

For professionals in research, science, and drug development, a thorough understanding of the physical and chemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical characteristics of 4-allyl-2-ethoxyphenol, supplemented with methodologies for their determination and logical diagrams to illustrate key relationships.

The following table summarizes the key quantitative physical and chemical data for 4-allyl-2-ethoxyphenol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 1755-54-0 | [1] |

| Appearance | Colorless oily liquid | [3][4] |

| Odor | Sweet-herbaceous-tealike, warm and delicately spicy | [4] |

| Boiling Point | 280.7°C at 760 mmHg; 112°C at 6.5 Torr | [1][4] |

| Density | 1.031 g/cm³[1]; 1.0375 g/cm³ at 25°C[4] | |

| Flash Point | 125°C | [1] |

| Vapor Pressure | 0.00189 mmHg at 25°C | [1] |

| Refractive Index | 1.567 | [1] |

| Water Solubility | Insoluble | [3][4] |

| Solubility in Organics | Soluble in alcohol, miscible with oils. Poorly soluble in Propylene glycol. | [3] |

| pKa | 10.42 ± 0.18 (Predicted) | [4] |

| LogP | 2.51940 | [1] |

Experimental Protocols

The determination of the physical characteristics of phenolic compounds like 4-allyl-2-ethoxyphenol involves a range of standard laboratory techniques.

1. Determination of Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For higher boiling points, vacuum distillation is employed to prevent decomposition.

2. Measurement of Density: A pycnometer or a digital density meter can be used to determine the density of the liquid compound. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

3. Determination of Refractive Index: An Abbe refractometer is commonly used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the scale at a specified temperature and wavelength of light.

4. Solubility Assessment: To determine solubility, a known amount of 4-allyl-2-ethoxyphenol is added to a specific volume of a solvent (e.g., water, ethanol, oil) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using spectroscopic or chromatographic methods.

5. Spectroscopic and Chromatographic Characterization: Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are crucial for confirming the chemical structure.[2][5] High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the compound.[5]

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of 4-allyl-2-ethoxyphenol.

Caption: Influence of functional groups on the physical properties of 4-allyl-2-ethoxyphenol.

References

An In-depth Technical Guide to Phenol, 2-ethoxy-4-(2-propenyl)- (CAS 1755-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenol, 2-ethoxy-4-(2-propenyl)-, with the CAS number 1755-54-0, is an organic compound belonging to the phenylpropanoid class. Also known by synonyms such as 4-allyl-2-ethoxyphenol and ethyleugenol, it is a close structural analog of eugenol, a well-studied natural product with diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, proposed synthesis methods, and potential biological activities inferred from its structural similarity to eugenol. Due to the limited availability of direct experimental data for Phenol, 2-ethoxy-4-(2-propenyl)-, this guide leverages data from its methoxy analog, eugenol, to provide insights into its potential applications in research and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Phenol, 2-ethoxy-4-(2-propenyl)-

| Property | Value | Source |

| CAS Number | 1755-54-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | PubChem |

| Synonyms | 4-allyl-2-ethoxyphenol, Ethyleugenol | [1] |

| Boiling Point | 280.7 °C (Predicted) | [3] |

| Flash Point | 125 °C (Predicted) | [3] |

| Density | 1.031 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.567 (Predicted) | [3] |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis

A detailed experimental protocol for the synthesis of Phenol, 2-ethoxy-4-(2-propenyl)- is not explicitly available in the reviewed literature. However, a plausible and widely used method for the synthesis of similar phenolic ethers is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the general principles of the Williamson ether synthesis and would require optimization for specific laboratory conditions.

dot

Caption: Proposed Williamson Ether Synthesis for Phenol, 2-ethoxy-4-(2-propenyl)-.

Materials:

-

4-Allylcatechol (starting material)

-

A strong base (e.g., sodium hydroxide or sodium hydride)

-

An ethylating agent (e.g., ethyl iodide or diethyl sulfate)

-

Anhydrous aprotic solvent (e.g., acetone, DMF, or THF)

Procedure:

-

Dissolve 4-allylcatechol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise to the solution at room temperature to form the corresponding sodium salt (alkoxide). The reaction is typically exothermic.

-

After the deprotonation is complete, add the ethylating agent dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Phenol, 2-ethoxy-4-(2-propenyl)-.

A patent for the synthesis of a related compound, ethyl isoeugenol, suggests a one-step reaction distillation technology using eugenol and diethyl carbonate (DEC) as raw materials, catalyzed by a solid base and a phase transfer catalyst.[9] This method could potentially be adapted for the synthesis of the target compound.

Spectroscopic Data (Inferred)

No experimentally validated spectroscopic data for Phenol, 2-ethoxy-4-(2-propenyl)- were found. The following are predicted and inferred data based on its chemical structure and comparison with its analog, eugenol.

¹H NMR Spectroscopy

The expected chemical shifts for the protons in Phenol, 2-ethoxy-4-(2-propenyl)- are outlined in Table 2. These are estimations based on typical chemical shift values for similar functional groups.[10][11][12]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 4.5 - 5.5 | br s |

| Ar-H | 6.5 - 7.0 | m |

| -O-CH₂-CH₃ | 3.9 - 4.1 | q |

| -CH₂-CH=CH₂ | 3.2 - 3.4 | d |

| -CH₂-CH=CH₂ | 5.8 - 6.1 | m |

| -CH₂-CH=CH₂ | 4.9 - 5.2 | m |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t |

¹³C NMR Spectroscopy

The anticipated chemical shifts for the carbon atoms are presented in Table 3.[13]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C-O | 145 - 150 |

| Ar-C-OH | 140 - 145 |

| Ar-C (substituted) | 130 - 135 |

| -CH₂-CH=CH₂ | 137 - 139 |

| Ar-CH | 110 - 125 |

| -CH₂-CH=CH₂ | 115 - 117 |

| -O-CH₂-CH₃ | 63 - 65 |

| -CH₂-CH=CH₂ | 39 - 41 |

| -O-CH₂-CH₃ | 14 - 16 |

Mass Spectrometry

The mass spectrum of Phenol, 2-ethoxy-4-(2-propenyl)- is expected to show a molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern would likely involve the loss of the ethyl group (-29 Da) and cleavage of the allyl side chain.[14]

Infrared (IR) Spectroscopy

The characteristic IR absorption bands are predicted in Table 4 based on the functional groups present in the molecule.[15]

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (ether) | 1200 - 1275 | Strong |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

Biological Activity and Potential Applications (Inferred from Eugenol)

Direct experimental data on the biological activity of Phenol, 2-ethoxy-4-(2-propenyl)- is scarce. However, extensive research on its close structural analog, eugenol (4-allyl-2-methoxyphenol), provides a strong basis for inferring its potential biological activities and mechanisms of action. The primary difference between the two molecules is the substitution of a methoxy group in eugenol with an ethoxy group in the target compound. This substitution is generally not expected to drastically alter the fundamental biological properties but may influence factors like lipophilicity and metabolic stability, which could modulate the potency of its effects.

Antimicrobial and Antifungal Activity

Eugenol is well-documented for its broad-spectrum antimicrobial activity against various bacteria and fungi.[16][17][18][19][20] The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[21] It is plausible that Phenol, 2-ethoxy-4-(2-propenyl)- would exhibit similar antimicrobial properties.

dot

Caption: Inferred Antimicrobial Mechanism of Action.

Anticancer Activity

Eugenol has demonstrated cytotoxic effects against various cancer cell lines.[1][22][23] Studies on eugenol and its derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The genotoxicity of some eugenol-related compounds has also been investigated, suggesting that their metabolites may play a role in their cytotoxic effects.[1][22] It is hypothesized that Phenol, 2-ethoxy-4-(2-propenyl)- may also possess anticancer properties through similar mechanisms.

dot

Caption: Inferred Anticancer Mechanism of Action.

Future Research Directions

The current body of knowledge on Phenol, 2-ethoxy-4-(2-propenyl)- is limited, presenting numerous opportunities for future research. Key areas for investigation include:

-

Development and validation of a robust synthesis protocol.

-

Comprehensive spectroscopic characterization to provide a complete and verified dataset (¹H NMR, ¹³C NMR, MS, IR).

-

In-depth evaluation of its biological activities , including quantitative assessment of its antimicrobial, antifungal, and anticancer properties against a wide range of targets.

-

Mechanistic studies to elucidate the specific signaling pathways and molecular targets modulated by this compound.

-

Comparative studies with eugenol to understand the influence of the ethoxy versus methoxy group on its biological activity and pharmacokinetic profile.

Conclusion

Phenol, 2-ethoxy-4-(2-propenyl)- (CAS 1755-54-0) is a promising compound for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently lacking, its structural similarity to eugenol suggests a high potential for a range of biological activities. The information and proposed experimental approaches provided in this technical guide aim to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related phenylpropanoid compounds. Further research is essential to fully characterize its properties and validate its potential applications.

References

- 1. Cytotoxicity and genotoxicity of methyleugenol and related congeners-- a mechanism of activation for methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and genotoxicity of methyleugenol and related congeners — a mechanism of activation for methyleugenol [ouci.dntb.gov.ua]

- 3. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. CN109776281B - Synthesis method of ethyl isoeugenol - Google Patents [patents.google.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. web.pdx.edu [web.pdx.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Solved PHENOL, 4-ALLYL-2-METHOXY- INFRARED SPECTRUM | Chegg.com [chegg.com]

- 16. phcogrev.com [phcogrev.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scilit.com [scilit.com]

- 21. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genotoxic potential of methyleugenol and selected methyleugenol metabolites in cultured Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 2-Ethoxy-4-(2-propenyl)phenol

Disclaimer: Direct research on the biological activities of 2-Ethoxy-4-(2-propenyl)phenol (also known as ethyl eugenol) is limited. This guide leverages the extensive research available on its close structural analog, eugenol (2-Methoxy-4-(2-propenyl)phenol) , to infer its potential biological activities and mechanisms of action. The substitution of a methoxy group with an ethoxy group is generally not expected to drastically alter the core biological functions, though it may influence the magnitude of the effects. All data, protocols, and pathways described herein are based on studies of eugenol and should be considered as a predictive framework for the biological potential of 2-Ethoxy-4-(2-propenyl)phenol.

Executive Summary

2-Ethoxy-4-(2-propenyl)phenol is a phenolic compound with significant potential for biological activity, largely inferred from its well-studied analog, eugenol. This document provides a comprehensive overview of these potential activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The underlying mechanisms, supported by quantitative data from eugenol studies, are detailed. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to stimulate further investigation into this promising compound.

Chemical Structures

The structural similarity between 2-Ethoxy-4-(2-propenyl)phenol and its methoxy analog, eugenol, is the basis for the scientific inferences made in this guide.

Core Biological Activities and Mechanisms of Action

Eugenol exhibits a broad spectrum of pharmacological effects, which are anticipated to be shared by its ethoxy derivative.[1][2] These activities are primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the allyl side chain.[1]

Antioxidant Activity

The antioxidant capacity of eugenol is well-documented and is a cornerstone of its biological effects.[3][4] It acts through multiple mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl group readily donates a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]

-

Modulation of Endogenous Antioxidant Enzymes: Eugenol has been shown to increase the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.[4]

References

- 1. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Ethyleugenol Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a major phenolic constituent of clove oil, is well-regarded for its diverse biological activities, including its potent antioxidant properties.[1] The structural characteristics of eugenol, particularly its phenolic hydroxyl group, are pivotal to its ability to scavenge free radicals.[2] This has led to a growing interest in the synthesis and evaluation of its derivatives to modulate and enhance its therapeutic potential. This technical guide focuses on the antioxidant properties of ethyleugenol derivatives, which are synthesized by the etherification of eugenol's hydroxyl group. This modification can influence the compound's lipophilicity and, consequently, its biological activity and mechanism of action. This document provides a comprehensive overview of the available data on the antioxidant capacity of these derivatives, detailed experimental protocols for their assessment, and an exploration of the underlying signaling pathways.

Core Concept: The Chemical Basis of Antioxidant Activity

Eugenol (4-allyl-2-methoxyphenol) exerts its antioxidant effects primarily through the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[2] This process generates a stable phenoxyl radical, which can be further stabilized by resonance. The antioxidant capacity of eugenol derivatives is therefore highly dependent on the nature of the substituent at the phenolic hydroxyl position.

Derivatives of eugenol can be broadly categorized based on the modification of two primary sites: the hydroxyl group and the allyl side chain. Modifications to the hydroxyl group, such as etherification to form ethyleugenol, can significantly alter the antioxidant activity. While this may in some cases reduce the direct radical scavenging ability compared to eugenol, it can also lead to compounds with different pharmacokinetic profiles and potentially alternative mechanisms of antioxidant action.[3]

Quantitative Antioxidant Activity of Eugenol and Its Derivatives

The antioxidant activity of eugenol and its derivatives is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes available data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for eugenol and some of its derivatives. It is important to note that specific IC50 values for a wide range of ethyleugenol derivatives are not extensively reported in the literature, and thus, data for closely related compounds are included for comparative purposes.

| Compound/Derivative | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |

| Eugenol | 4.38 - 22.6 | 0.09 - 10.5 | [3][4][5] |

| Acetyleugenol | > 100 | - | [3] |

| Methyleugenol | - | - | [1] |

| γ-Diisoeugenol | - | More potent than Vitamin E | [6] |

| 1,3-Dioxanylphenol | - | More potent than Vitamin E | [6] |

| Dihydroeugenol | - | Less active than Eugenol | [6] |

| Hydroxymethyleugenol | - | More potent than Eugenol | [6] |

Note: A hyphen (-) indicates that the data was not found in the reviewed literature. The antioxidant activity of methyleugenol has been noted, but specific IC50 values were not consistently available in the searched sources.

Experimental Protocols

Synthesis of Ethyleugenol (O-alkylation of Eugenol)

The synthesis of ethyleugenol (4-allyl-1-ethoxy-2-methoxybenzene) is achieved through the Williamson ether synthesis, which involves the O-alkylation of eugenol.

Materials:

-

Eugenol

-

Ethyl halide (e.g., ethyl iodide or ethyl bromide)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous aprotic polar solvent (e.g., acetone or acetonitrile)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of eugenol in the chosen anhydrous solvent, add the base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for a designated period to allow for the formation of the phenoxide ion.

-

Add the ethyl halide dropwise to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ethyleugenol using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (ethyleugenol derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

-

In a 96-well microplate, add a specific volume of each dilution of the test compounds and standard to the wells.

-

Add the DPPH solution to each well.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Test compounds (ethyleugenol derivatives)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compounds and the standard antioxidant.

-

Add a small volume of the diluted test compounds or standard to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of eugenol and its derivatives are not solely limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular response to oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of endogenous antioxidant defenses.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Studies have shown that eugenol can activate the Nrf2 signaling pathway, leading to increased expression of these protective enzymes and enhanced cellular resistance to oxidative stress.[1][7] Interestingly, one study found that while eugenol activates Nrf2, its derivatives with a modified hydroxyl group, such as acetyleugenol and methyleugenol, did not exhibit the same activity, suggesting the free phenolic hydroxyl group is crucial for Nrf2 activation by eugenol.[1] However, other research has indicated that methyl eugenol can protect against oxidative damage by modulating the Nrf2 pathway through the AMPK/GSK3β axis.[8][9] This suggests that while the direct Nrf2 activation mechanism might differ between eugenol and its ether derivatives, the latter may still exert protective effects through alternative upstream signaling events that converge on Nrf2.

Figure 1. Chemical relationship of Eugenol and its derivatives.

Figure 2. Experimental workflow for antioxidant activity assessment.

Figure 3. The Nrf2 signaling pathway in cellular antioxidant response.

Conclusion

Ethyleugenol derivatives represent a promising class of compounds for the development of novel antioxidant agents. While the etherification of the phenolic hydroxyl group may alter the direct radical scavenging capacity observed in eugenol, these derivatives may possess improved pharmacokinetic properties and engage in alternative or complementary antioxidant mechanisms, such as the modulation of the Nrf2 signaling pathway. The available data, primarily on the closely related methyl eugenol, suggests that O-alkylation of eugenol can still lead to compounds with significant protective effects against oxidative stress. Further research is warranted to synthesize a broader range of ethyleugenol derivatives and to comprehensively evaluate their antioxidant activities using standardized in vitro and in vivo models. A deeper understanding of their structure-activity relationships and their specific interactions with cellular signaling pathways will be crucial for their future development as therapeutic agents.

References

- 1. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. media.neliti.com [media.neliti.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of Phenol, 2-ethoxy-4-(2-propenyl)- and its Analogue, Eugenol

Disclaimer: Information regarding the cytotoxic effects of the specific compound "Phenol, 2-ethoxy-4-(2-propenyl)-" (CAS: 1755-54-0), also known as 4-allyl-2-ethoxyphenol, is not available in the current scientific literature. This guide therefore focuses on the extensively studied and structurally similar compound, Eugenol (4-allyl-2-methoxyphenol) , to provide insights into the potential cytotoxic mechanisms. The substitution of a methoxy group in eugenol with an ethoxy group in the requested compound may influence its biological activity.

Introduction

Phenol, 2-ethoxy-4-(2-propenyl)- is a phenolic compound and an analogue of eugenol, a major constituent of clove oil.[1] Eugenol has garnered significant attention in cancer research for its pro-apoptotic and anti-proliferative effects on various cancer cell lines.[2][3] This document provides a comprehensive overview of the cytotoxic properties of eugenol, which may serve as a predictive framework for its ethoxy analogue.

Data Presentation: Cytotoxicity of Eugenol on Various Cell Lines

The cytotoxic activity of eugenol is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC50 values for eugenol vary across different cancer cell lines, indicating a degree of selectivity in its cytotoxic action.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 22.75 µM | Not Specified | [4] |

| 1.5 µg/mL | Not Specified | [3] | ||

| MDA-MB-231 | Breast Cancer | 15.09 µM | Not Specified | [4] |

| 2.89 mM | 48 hours | [3][4] | ||

| HeLa | Cervical Cancer | 200 µg/mL | 24 hours | [5] |

| PC3 | Prostate Cancer | 89.44 µg/mL | 48 hours | [3] |

| HL-60 | Promyelocytic Leukemia | 23.7 µM | 48 hours | [6][7] |

| U-937 | Leukemia | 39.4 µM | 48 hours | [6] |

| HepG2 | Liver Cancer | 118.6 µM | 48 hours | [6] |

| SNU-C5 | Colon Cancer | 129.4 µM | 48 hours | [6] |

| HCT-15 | Colon Cancer | 300 µM | Not Specified | [3] |

| HT29 | Colon Cancer | 500 µM | Not Specified | [3] |

| G361 | Melanoma | 0.5 to 2 mM | Not Specified | [2][6] |

Experimental Protocols

The assessment of cytotoxicity is fundamental in drug discovery. The following are detailed protocols for common assays used to evaluate the cytotoxic effects of compounds like eugenol.

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a negative control.

-

After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][10]

-

Cell viability is calculated as a percentage of the untreated control cells.

-

3.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Materials:

-

96-well plates

-

Test compound

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

The amount of LDH released is proportional to the number of lysed cells.

-

Signaling Pathways in Eugenol-Induced Cytotoxicity

Eugenol induces apoptosis in cancer cells through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[2][12]

4.1. ROS-Mediated Apoptosis

Eugenol treatment leads to an increase in intracellular ROS levels.[2][3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic events, including DNA fragmentation.[2]

4.2. Mitochondrial (Intrinsic) Pathway of Apoptosis

The mitochondrial pathway is a key mechanism in eugenol-induced apoptosis.[2][13] Eugenol modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][13] This shift in the Bax/Bcl-2 ratio results in the loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][12] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][13]

4.3. Involvement of p53 and Other Signaling Molecules

Eugenol has been shown to increase the expression of p53, a tumor suppressor protein that plays a crucial role in apoptosis.[2] Additionally, eugenol can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2][13]

Visualizations

5.1. Signaling Pathway of Eugenol-Induced Apoptosis

Caption: Signaling pathway of eugenol-induced apoptosis.

5.2. Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The available scientific literature strongly supports the cytotoxic and pro-apoptotic effects of eugenol against a wide range of cancer cell lines. The primary mechanisms of action involve the induction of oxidative stress and the activation of the intrinsic mitochondrial apoptotic pathway. While direct experimental data for "Phenol, 2-ethoxy-4-(2-propenyl)-" is lacking, its structural similarity to eugenol suggests that it may exhibit comparable cytotoxic properties. Further research is warranted to elucidate the specific biological activities of this ethoxy analogue and to determine its potential as a therapeutic agent.

References

- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]

- 4. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT assay [bio-protocol.org]

- 12. Eugenol isolated from the essential oil of Eugenia caryophyllata induces a reactive oxygen species-mediated apoptosis in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Phenol, 2-ethoxy-4-(2-propenyl)-

This technical guide provides a comprehensive overview of the solubility and stability of Phenol, 2-ethoxy-4-(2-propenyl)-, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct experimental data on this specific molecule, this guide combines available information with established knowledge of closely related phenolic compounds to offer a thorough understanding of its physicochemical properties.

Chemical Identity

Phenol, 2-ethoxy-4-(2-propenyl)- , also known as 4-allyl-2-ethoxyphenol or ethyleugenol, is an organic compound with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] It is structurally related to eugenol and methyl eugenol, which are well-studied natural compounds.

Solubility Profile

Precise quantitative solubility data for 2-ethoxy-4-(2-propenyl)phenol in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide a strong indication of its solubility characteristics.

Table 1: Qualitative and Predicted Solubility of Phenol, 2-ethoxy-4-(2-propenyl)-

| Solvent | Solubility Description |

| Water | Insoluble[2] |

| Ethanol | Soluble[2] |

| Oils | Miscible[2] |

| Propylene Glycol | Poorly soluble[2] |

The insolubility in water and solubility in organic solvents like ethanol and oils are characteristic of phenolic compounds with a significant nonpolar component, in this case, the ethoxy and propenyl groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the solubility of a compound is the shake-flask method.[3]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of Phenol, 2-ethoxy-4-(2-propenyl)- is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed to allow the undissolved solute to settle.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed in units such as mg/mL or mol/L.

Stability Profile

Key Factors Influencing Stability:

-

Temperature: High temperatures can accelerate the degradation of phenolic compounds through oxidation.[6]

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

-

pH: The stability of phenols can be pH-dependent, with some compounds being more stable in acidic conditions and others in neutral or alkaline environments.

-

Oxygen: The presence of oxygen can lead to oxidative degradation, which is often a primary pathway for the loss of phenolic compounds.

-

Metal Ions: Certain metal ions can catalyze the oxidation of phenols.

Table 2: General Stability of Phenolic Compounds

| Condition | Effect on Stability |

| High Temperature | Increased degradation, potential for oxidation and epimerization.[4][6] |

| Light Exposure | Can lead to photodegradation.[5] |

| Extreme pH | Can cause hydrolysis or ionization, affecting stability.[4] |

| Oxygen | Promotes oxidative degradation.[4] |

Experimental Protocol for Stability Assessment

A common approach to assess the stability of a compound involves subjecting it to various stress conditions and monitoring its concentration over time.

Methodology:

-

Sample Preparation: Prepare solutions of Phenol, 2-ethoxy-4-(2-propenyl)- in a suitable solvent.

-

Stress Conditions: Aliquots of the solution are stored under different conditions:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Exposure to a controlled light source (e.g., UV lamp).

-

pH Stress: Adjusting the pH of the solution to acidic and alkaline values.

-

-

Time-Point Analysis: At specified time intervals, samples are withdrawn from each stress condition.

-

Quantification: The concentration of the remaining parent compound is determined using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The formation of degradation products can also be monitored.

Potential Signaling Pathway Involvement

While the specific biological activities and signaling pathways of Phenol, 2-ethoxy-4-(2-propenyl)- have not been extensively studied, its structural similarity to eugenol and methyl eugenol suggests potential involvement in similar biological processes. Eugenol is known for its antioxidant properties.[7] Methyl eugenol has been reported to exhibit antioxidant and neuroprotective effects, potentially through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response.

A plausible, though hypothetical, mechanism of action for 2-ethoxy-4-(2-propenyl)phenol could involve the modulation of this Nrf2-mediated antioxidant response.

Conclusion

Phenol, 2-ethoxy-4-(2-propenyl)- is a hydrophobic compound with poor aqueous solubility but good solubility in organic solvents. Its stability is likely influenced by factors common to other phenolic compounds, including temperature, light, pH, and oxygen. While direct biological data is limited, its structural relationship to eugenol suggests potential antioxidant activities, possibly through modulation of pathways like the Nrf2 signaling cascade. Further experimental investigation is necessary to fully elucidate the quantitative solubility and stability profile, as well as the specific biological mechanisms of action of this compound. The experimental protocols outlined in this guide provide a solid foundation for such future research.

References

- 1. 4-Allyl-2-ethoxyphenol | C11H14O2 | CID 6436318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-allyl-2-ethoxyphenol CAS#: 1755-54-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

Navigating the Scarcity of Natural 4-Allyl-2-ethoxyphenol: A Technical Guide to its Synthesis and the Abundant Natural Analog, Eugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural sourcing of 4-allyl-2-ethoxyphenol. Extensive investigation of scientific literature and phytochemical databases reveals a significant finding: 4-allyl-2-ethoxyphenol is not a known naturally occurring compound. It is primarily recognized as a synthetic molecule. This guide, therefore, serves a dual purpose: to definitively state the current scientific understanding of 4-allyl-2-ethoxyphenol's origins and to provide a comprehensive overview of its abundant, naturally occurring structural analog, 4-allyl-2-methoxyphenol, commonly known as eugenol.

For professionals in drug development and research, understanding the synthetic pathways to 4-allyl-2-ethoxyphenol is crucial. This guide provides a detailed protocol for its synthesis from the readily available natural precursor, eugenol. Furthermore, for researchers interested in the biological activities of this structural class, a thorough examination of eugenol's natural sources, extraction, and quantification is presented.

Part 1: 4-Allyl-2-ethoxyphenol - A Synthetic Compound

Current scientific evidence strongly indicates that 4-allyl-2-ethoxyphenol is a product of chemical synthesis rather than a constituent of any known plant or natural source. Its presence is documented in chemical supplier catalogs and synthetic chemistry literature. The primary route to obtaining this compound is through the ethylation of its natural precursor, eugenol.

Synthetic Protocol: Ethylation of Eugenol via Williamson Ether Synthesis

The most common and effective method for synthesizing 4-allyl-2-ethoxyphenol from eugenol is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of eugenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction:

Eugenol + Base → Eugenoxide anion Eugenoxide anion + Ethylating Agent → 4-Allyl-2-ethoxyphenol

Detailed Methodology:

-

Materials:

-

Eugenol (4-allyl-2-methoxyphenol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve eugenol in the chosen anhydrous solvent.

-

Add an equimolar amount of a strong base (e.g., NaOH or KOH) to the solution to deprotonate the phenolic hydroxyl group, forming the sodium or potassium eugenoxide salt. The reaction mixture is typically stirred at room temperature for 30-60 minutes.

-

To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-allyl-2-ethoxyphenol.

-

Part 2: Eugenol (4-Allyl-2-methoxyphenol) - The Abundant Natural Analog

Eugenol is a phenylpropanoid that is widely distributed in the plant kingdom and is the principal component of clove oil. It is responsible for the characteristic aroma of cloves and possesses a range of biological activities, including antimicrobial, anti-inflammatory, and anesthetic properties.

Natural Sources and Quantitative Data

The primary and most commercially significant natural source of eugenol is the clove tree, Syzygium aromaticum. Different parts of the plant contain varying concentrations of eugenol.

| Plant Source | Plant Part | Concentration of Eugenol (% of essential oil) | Reference |

| Syzygium aromaticum | Flower Buds | 70-97.24% | [1][2][3] |

| Syzygium aromaticum | Stems | 93.42% | [1] |

| Syzygium aromaticum | Leaves | 79.74-88% | [1][2] |

| Cinnamomum verum | Leaf Oil | ~8.32% | [4] |

| Ocimum sanctum (Tulsi) | Essential Oil | 43.88% | [5] |

Experimental Protocols for Eugenol Extraction and Quantification

Steam distillation is the most common method for extracting essential oils, including eugenol, from plant materials.[6]

-

Materials:

-

Whole or ground cloves

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Separatory funnel

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Place a known weight of ground cloves into the boiling flask of the steam distillation apparatus and add a sufficient volume of water.

-

Heat the flask to generate steam, which will pass through the clove material, vaporizing the volatile compounds, including eugenol.

-

The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Collect the distillate, which will be a milky emulsion of essential oil and water, in a receiving flask.

-

Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like diethyl ether.

-

The organic layer, containing the dissolved eugenol, is separated from the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

-

The solvent is then removed by evaporation (e.g., using a rotary evaporator) to yield the clove essential oil rich in eugenol.

-

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture like essential oils.[1][7][8]

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C at a rate of 3°C/min.[8]

-

MS Detector (if used): Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extracted clove oil in a suitable solvent (e.g., methanol or hexane).

-

Standard Preparation: Prepare a series of standard solutions of pure eugenol of known concentrations to create a calibration curve.

-

Injection: Inject a small volume (e.g., 1 µL) of both the sample and standard solutions into the GC.

-

Analysis: The components of the oil are separated based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer identifies the compounds based on their mass spectra, and the FID provides quantitative data based on peak area.

-

Quantification: Compare the peak area of eugenol in the sample chromatogram to the calibration curve generated from the standard solutions to determine its concentration.

-

Visualizations

Caption: Workflow for the isolation of eugenol and synthesis of 4-allyl-2-ethoxyphenol.

Caption: Williamson ether synthesis of 4-allyl-2-ethoxyphenol from eugenol.

References

- 1. researchgate.net [researchgate.net]

- 2. irjpms.com [irjpms.com]

- 3. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpjournal.com [ijpjournal.com]

- 5. scispace.com [scispace.com]

- 6. fbanks.info [fbanks.info]

- 7. researchgate.net [researchgate.net]

- 8. scitepress.org [scitepress.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxy-4-(2-propenyl)phenol from Eugenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-ethoxy-4-(2-propenyl)phenol, also known as ethyl eugenol, from the natural starting material eugenol. The ethylation of eugenol is a key transformation for modifying its properties for various applications, including as a fragrance, flavoring agent, and a potential intermediate in the synthesis of bioactive compounds. Two primary methods are presented: the classic Williamson ether synthesis and a greener approach utilizing diethyl carbonate (DEC) with a solid-supported catalyst. This guide includes reaction mechanisms, detailed experimental procedures, and quantitative data to assist researchers in selecting and performing the optimal synthesis for their needs.

Introduction

Eugenol, a naturally occurring phenolic compound extracted from sources like clove oil, is characterized by a hydroxyl group and an allyl side chain on a benzene ring.[1][2] The synthesis of its ethyl ether, 2-ethoxy-4-(2-propenyl)phenol, is a common derivatization to alter its physicochemical properties. This transformation is typically achieved through the ethylation of the phenolic hydroxyl group. Traditional methods often employ hazardous reagents like diethyl sulfate.[3][4] This document outlines two effective and reproducible protocols for this synthesis, focusing on both a well-established method and a more environmentally benign alternative.

Synthesis Methodologies

Two primary methodologies for the synthesis of 2-ethoxy-4-(2-propenyl)phenol from eugenol are detailed below:

-

Williamson Ether Synthesis: A robust and widely used method for preparing ethers, this reaction proceeds via an SN2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[5][6][7][8]

-

Green Synthesis using Diethyl Carbonate (DEC): This method employs a less toxic and more environmentally friendly ethylating agent in conjunction with a solid catalyst, offering a greener alternative to traditional methods.[3][4]

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from the principles of the Williamson ether synthesis, a reliable method for forming ethers.[6][7][8][9]

Reaction Mechanism:

The reaction begins with the deprotonation of the phenolic hydroxyl group of eugenol by a base (e.g., potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to yield the desired ethyl ether and a salt byproduct.[5][6][7][8]

Experimental Workflow:

Caption: Williamson Ether Synthesis Workflow

Materials:

-

Eugenol (ReagentPlus®, 99%)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

-

Ethyl Iodide or Ethyl Bromide

-

Butanone (Methyl Ethyl Ketone - MEK)

-

tert-Butyl Methyl Ether (TBME)

-

5% Sodium Hydroxide (NaOH) aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (15 mL or appropriate size)

-

Magnetic stir bar and stir plate with heating

-

Water-cooled condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a dry 15-mL round-bottom flask, add 0.22 g of eugenol, 0.28 g of finely pulverized potassium carbonate, and 3.0 mL of butanone.[9]

-

Carefully add 0.28 mL of ethyl iodide to the flask.[9]

-

Add a magnetic stir bar and attach a water-cooled condenser.

-

Heat the mixture to reflux and maintain for 1 hour with stirring.[9]

-

After 1 hour, turn off the heat and allow the mixture to cool to room temperature.[9]

-

Add 4 mL of water to the flask and transfer the contents to a separatory funnel.

-

Rinse the flask with 2 x 2 mL of tert-butyl methyl ether and add the rinsings to the separatory funnel.

-

Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

-

Wash the organic layer with 2.5 mL of 5% aqueous NaOH solution to remove any unreacted eugenol.[9]

-

Separate the layers and wash the organic layer with 2 x 5 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-ethoxy-4-(2-propenyl)phenol.

Protocol 2: Green Synthesis using Diethyl Carbonate (DEC)

This protocol utilizes a solid base catalyst and an environmentally friendly ethylating agent, diethyl carbonate (DEC).[3][4]

Reaction Mechanism:

The proposed mechanism involves the activation of the phenolic hydroxyl group of eugenol on the basic sites of the KF/γ-Al₂O₃ catalyst. The carbonyl group of diethyl carbonate is activated by the acidic sites of the catalyst. The activated eugenol then attacks the ethyl group of the activated DEC, leading to the formation of the ethyl ether, with ethanol and carbon dioxide as byproducts.[3]

Experimental Workflow:

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. gold-chemistry.org [gold-chemistry.org]

Application Notes and Protocols for the Quantification of 2-Ethoxy-4-(2-propenyl)phenol

Introduction

2-Ethoxy-4-(2-propenyl)phenol, also known as Ethyl Eugenol, is a synthetic flavoring agent and fragrance ingredient. Accurate and precise quantification of this compound is crucial for quality control in various industries, including food, beverage, and cosmetics, as well as for research and development purposes. These application notes provide detailed protocols for the quantification of 2-Ethoxy-4-(2-propenyl)phenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of structurally similar phenolic compounds, such as eugenol, and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical validation parameters for the analytical methods used in the quantification of phenolic compounds. These values are indicative and should be determined experimentally during method validation for 2-Ethoxy-4-(2-propenyl)phenol.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 10 - 1000 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.81 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 2.47 ng/mL | [1][2] |

| Accuracy (% Recovery) | 98.7 - 103.7% | [2] |

| Precision (% RSD) | Intraday: < 1%, Interday: < 2% | [1][2] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 2 - 200 ng/mL | [3] |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Limit of Detection (LOD) | Method Dependent | - |

| Limit of Quantification (LOQ) | Method Dependent | - |

| Accuracy (% Recovery) | Method Dependent | - |

| Precision (% RSD) | Method Dependent | - |

Experimental Protocols

Protocol 1: Quantification of 2-Ethoxy-4-(2-propenyl)phenol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of 2-Ethoxy-4-(2-propenyl)phenol.

1. Materials and Reagents

-

2-Ethoxy-4-(2-propenyl)phenol standard (analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)[4]

-

Water (HPLC grade, ultrapure)[4]

-

Sample matrix (e.g., essential oil, fragrance formulation)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm or 0.45 µm)

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ethoxy-4-(2-propenyl)phenol standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).[1]

4. Sample Preparation

-

Accurately weigh a known amount of the sample matrix.

-

Dissolve the sample in methanol or a suitable solvent.

-

Perform extraction if necessary (e.g., liquid-liquid extraction with ethyl acetate for complex matrices).

-

Dilute the sample extract with the mobile phase to a concentration that falls within the calibration curve range.

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

5. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[2]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for 2-Ethoxy-4-(2-propenyl)phenol).[2]

-

Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.

6. Data Analysis

-

Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of 2-Ethoxy-4-(2-propenyl)phenol in the sample by interpolating its peak area into the calibration curve.

7. Method Validation

-

Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Caption: HPLC analysis workflow for 2-Ethoxy-4-(2-propenyl)phenol.

Protocol 2: Quantification of 2-Ethoxy-4-(2-propenyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of 2-Ethoxy-4-(2-propenyl)phenol using GC-MS, which is suitable for volatile and semi-volatile compounds.

1. Materials and Reagents

-

2-Ethoxy-4-(2-propenyl)phenol standard (analytical grade)

-

Solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate; GC grade)

-

Internal standard (optional, e.g., a structurally similar compound not present in the sample)

-

Anhydrous sodium sulfate (for drying extracts)

-

Sample matrix

-

Volumetric flasks, pipettes, and syringes

-

GC vials with septa

2. Instrumentation

-